4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether
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Description
4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a useful research compound. Its molecular formula is C18H13Cl3N2OS2 and its molecular weight is 443.79. The purity is usually 95%.
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Scientific Research Applications
Chemical Derivatives and Structural Analysis
- Chlorinated Diphenyl Ethers : Chlorinated diphenyl ethers similar to the mentioned compound have been isolated from Aspergillus species, indicating their occurrence in natural sources and potential for diverse biological activities (Hargreaves et al., 2002).
- Novel Derivative Synthesis and Crystal Structure : Synthesis of new 4-thiopyrimidine derivatives, varying in substituents similar to the mentioned compound, has been reported. These have been characterized by various spectroscopic methods and crystallography, highlighting the structural diversity and potential applications in materials science and pharmacology (Stolarczyk et al., 2018).
Biological Activity and Pharmacological Potential
- Antibacterial and Enzyme Inhibition Properties : Synthesized derivatives of similar structural compounds have shown potential antibacterial activity against various bacterial strains and moderate inhibitory effects on specific enzymes. This suggests possible use in developing new antibacterial agents and enzyme-targeted drugs (Siddiqui et al., 2014).
- Anti-tubercular Evaluation : A compound structurally related to the one demonstrated inhibitory activity against Mycobacterium tuberculosis, suggesting a potential application in anti-tubercular therapy (Manikannan et al., 2010).
Advanced Material Applications
- Polyimide Synthesis for High Refractive Index : Thiophenyl-substituted benzidines, structurally related to the compound , have been used to synthesize transparent polyimides with high refractive indices, indicating potential applications in optics and materials science (Tapaswi et al., 2015).
Additional Insights from Spectroscopic Studies
- Spectroscopic Investigation for Chemotherapeutic Potential : Spectroscopic analysis, including FT-IR and FT-Raman, of similar sulfanyl-substituted pyrimidine derivatives has been conducted, providing insights into their chemical properties and potential as chemotherapeutic agents (Alzoman et al., 2015).
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2OS2/c1-24-16-9-22-18(25-10-11-5-6-14(20)15(21)7-11)23-17(16)26-13-4-2-3-12(19)8-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDFYLHOANBXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC(=CC=C2)Cl)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.